2-Iodo-5-nitrobenzoic acid
Overview
Description
2-Iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 and a molecular weight of 293.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Scientific Research Applications
2-Iodo-5-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Safety and Hazards
The safety data sheet for 2-Iodo-5-nitrobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mechanism of Action
Target of Action
2-Iodo-5-nitrobenzoic acid is a versatile reactant used in the synthesis of various organic compounds . The primary targets of this compound are typically organic molecules that can undergo reactions with the nitro and iodo functional groups present in the this compound molecule .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules during synthesis. The nitro group can participate in reduction reactions, while the iodo group can be involved in substitution reactions . These interactions lead to the formation of new compounds, such as 2-Arylquinazolines and Tetracyclic Isoindolo .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction and the resulting compound. For instance, if it is used to synthesize a drug molecule, the biochemical pathways affected would be those targeted by the drug .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good membrane permeability .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects would depend on the specific compounds synthesized and their biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Iodo-5-nitrobenzoic acid interacts with enzymes and proteins. It is known to react with terminal alkynes to form a fluorescent compound . This interaction is significant in voltammetry studies where this compound is immobilized on an electrode and used as a probe .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with terminal alkynes to form a fluorescent compound . This suggests that it may bind to biomolecules and potentially influence enzyme activity and gene expression. The exact molecular mechanisms remain to be fully understood.
Metabolic Pathways
It is known that it reacts with terminal alkynes to form a fluorescent compound , suggesting that it may interact with enzymes or cofactors
Preparation Methods
2-Iodo-5-nitrobenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 2-iodobenzoic acid . The reaction typically uses concentrated sulfuric acid and nitric acid as reagents, with the reaction temperature controlled between -5°C to 5°C . After the nitration reaction, the product is isolated by quenching with water, followed by filtration, washing, and drying .
Another method involves the one-pot conversion of substituted benzoic acids to anilines using tosyl azide under transition metal-free conditions . This environmentally benign method is scalable and requires simple reagents, making it suitable for industrial production .
Chemical Reactions Analysis
2-Iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Comparison with Similar Compounds
2-Iodo-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Chloro-5-nitrobenzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-5-nitrobenzoic acid: Contains a fluorine atom instead of iodine.
2-Bromo-5-nitrobenzoic acid: Contains a bromine atom instead of iodine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .
Properties
IUPAC Name |
2-iodo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFIFUXHORXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397276 | |
Record name | 2-Iodo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-50-3 | |
Record name | 2-Iodo-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19230-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-iodo-5-nitrobenzoic acid in the context of the presented research?
A1: this compound serves as the starting material for synthesizing 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) []. This trivalent iodine compound, ANBX, demonstrates the ability to oxidize various alcohols into their corresponding aldehydes or ketones under mild reaction conditions [].
Q2: How is 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one synthesized from this compound?
A2: The paper describes that this compound is oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) []. This transformation highlights the use of this compound as a precursor for generating a reagent with valuable oxidative properties.
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